1H-咪唑-1-乙酰氯

描述

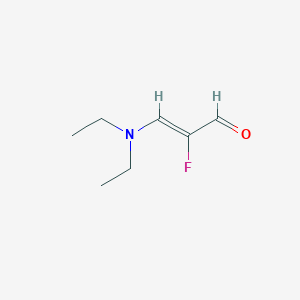

1H-Imidazole-1-acetyl chloride, also known as Acetylimidazole, N-Acetylimidazole, 1-Acetylimidazole, or Imidazole, N-acetyl-, is a compound with the formula C5H6N2O . It has a molecular weight of 110.1139 .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles in functional molecules used in a variety of applications . The synthesis of substituted imidazoles has been a focus, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of 1H-Imidazole-1-acetyl chloride is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure .Chemical Reactions Analysis

The synthesis of imidazoles involves the construction of bonds during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .科学研究应用

沸石咪唑酯骨架 (ZIF)

沸石咪唑酯骨架 (ZIF) 利用金属离子和咪唑酯连接基,包括与 1H-咪唑-1-乙酰氯相关的结构。ZIF 因其独特的性质和在各个领域的应用而备受关注。ZIF 材料的合成,包括通过静电纺丝制备的一维纤维形式,突出了咪唑衍生物在先进材料科学中的潜力。这些材料因其异常的物理化学性质而被探索,有助于气体储存、分离过程和催化等多种应用 (S. S. Sankar 等人,2019)。

抗菌活性

咪唑,1H-咪唑-1-乙酰氯中的核心结构,在制药工业中对于制造抗真菌药物非常重要。其衍生物,包括与 1H-咪唑-1-乙酰氯在结构上相关的衍生物,被研究其抗菌特性。这包括在创造抑制微生物生长的化合物方面的潜在应用,突出了合成和探索更多衍生物以实现更广泛的抗菌应用的重要性 (《美国信息技术和应用科学研究杂志》,2022)。

缓蚀

咪唑啉及其衍生物,与咪唑类有关,被认为是有效的缓蚀剂。它们的结构,包括带有氮原子的杂环,对于吸附在金属表面以防止腐蚀至关重要。这种应用在石油工业中尤为重要,因为这些化合物提供了有效性、低毒性和环境友好性的结合。植根于咪唑化学的咪唑啉结构的改性一直是增强缓蚀能力的重点 (Nipaporn Sriplai 和 K. Sombatmankhong,2023)。

先进材料合成

咪唑衍生物,包括 1H-咪唑-1-乙酰氯,在先进材料(如 ZIF)的合成中发挥着至关重要的作用。这些材料在储氢、吸附、分离等方面具有应用,这得益于它们的热稳定性和化学稳定性、大的比表面积和独特的“门打开”机制。ZIF-7 的探索和合成,该领域的著名材料,举例说明了咪唑衍生物在材料科学和工程中的更广泛潜力 (Tong Xiao 和 Dingxin Liu,2019)。

离子液体改性材料

离子液体,通常基于咪唑鎓,咪唑化学的对应物,对材料科学做出了重大贡献。它们用于对材料进行固相萃取和分离的改性,展示了基于咪唑的化合物的多功能性。改性扩展到各种基质,包括二氧化硅、聚合物和整体材料,从而增强了分析和分离科学中的选择性、效率和稳定性 (L. Vidal、M. Riekkola 和 A. Canals,2012)。

未来方向

作用机制

Target of Action

1H-Imidazole-1-acetyl chloride, a derivative of imidazole, interacts with a variety of targets. Imidazole is known to interact with several proteins, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , and others . These proteins play crucial roles in various biological processes, including metabolism, signal transduction, and cellular homeostasis .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the targets’ functions .

Biochemical Pathways

Imidazole and its derivatives are known to influence a wide range of biochemical pathways due to their interactions with various proteins . These can lead to downstream effects on cellular processes such as metabolism, signal transduction, and gene expression .

Pharmacokinetics

Imidazole and its derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and pharmacokinetics.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

属性

IUPAC Name |

2-imidazol-1-ylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWSIJGGMOVIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306241 | |

| Record name | 1H-Imidazole-1-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-acetyl chloride | |

CAS RN |

160975-66-6 | |

| Record name | 1H-Imidazole-1-acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160975-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

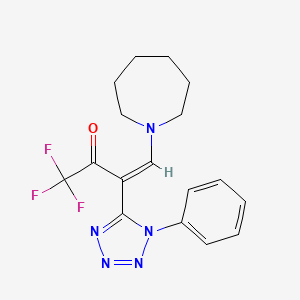

![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)

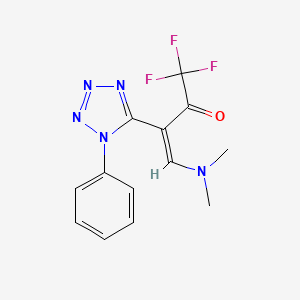

![(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040062.png)

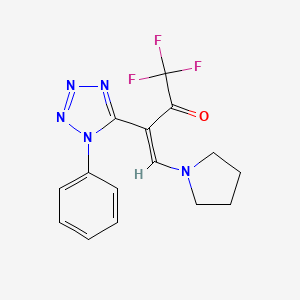

![(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040067.png)